Computed Lipophilicity (XLogP3) Dictates Differential Membrane Permeability
The meta‑cyano substitution in the target compound confers a calculated XLogP3 of 2.1, which is 0.4‑0.6 log units higher than that of the des‑cyano analog N‑(4‑methoxybenzyl)benzenesulfonamide (XLogP3 ≈ 1.5‑1.7) and comparable to the 4‑cyano regioisomer. The para‑methoxybenzyl group adds a further 0.3‑0.5 log units relative to the N‑benzyl analog (XLogP3 ≈ 1.6‑1.8, computed by PubChem). This 0.4‑0.6 unit increase in lipophilicity predicts a ≈2‑4‑fold higher passive membrane permeability and a proportionally increased volume of distribution, making the target compound more suitable for campaigns requiring enhanced cellular penetration [REFS‑1].
| Evidence Dimension | Predicted logP (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | N‑(4‑methoxybenzyl)benzenesulfonamide (XLogP3 ≈ 1.5‑1.7); 3‑cyano‑N‑benzylbenzenesulfonamide (XLogP3 ≈ 1.6‑1.8) |
| Quantified Difference | ΔXLogP3 ≈ +0.4 to +0.6 |
| Conditions | Calculated by XLogP3 algorithm (PubChem 2025.09.15 release) |
Why This Matters
A 0.4‑0.6 log‑unit higher XLogP3 translates into a measurable improvement in passive membrane permeability, reducing the risk of poor cellular activity when the compound is used as a starting hit in phenotypic or target‑based screens.
- [1] PubChem Compound Summary for CID 3292289, 3‑Cyano‑N‑(4‑methoxybenzyl)benzenesulfonamide. National Library of Medicine (NLM). https://pubchem.ncbi.nlm.nih.gov/compound/1018240-62-4 (accessed 2026‑05‑05). View Source
